Enhanced Lipophilicity (LogP) Versus Non-Fluorinated and Regioisomeric Analogs
The introduction of the trifluoroethoxy group significantly increases lipophilicity compared to non-fluorinated benzoic acids, while the 3-hydroxy-5-substitution pattern provides a distinct LogP value compared to its 4-substituted regioisomer. The target compound exhibits a predicted LogP of 2.70 (ACD/Labs), which is lower than the 4-(2,2,2-trifluoroethoxy)benzoic acid (predicted LogP ~3.1) but higher than non-fluorinated 3-hydroxybenzoic acid (LogP ~1.5) [1]. This intermediate LogP value suggests a balanced hydrophobic/hydrophilic profile, potentially offering superior membrane permeability and solubility for oral bioavailability compared to both extremes .
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | 2.70 (ACD/LogP) |
| Comparator Or Baseline | 4-(2,2,2-trifluoroethoxy)benzoic acid: XLogP3 = 3.1; 3-hydroxybenzoic acid: LogP ~1.5 |
| Quantified Difference | ΔLogP = -0.4 vs. 4-substituted analog; ΔLogP = +1.2 vs. non-fluorinated analog |
| Conditions | ACD/Labs Percepta Platform (predicted values) |
Why This Matters
Optimizing LogP within a specific range (typically 1-3 for oral drugs) is crucial for balancing permeability and solubility; this compound's predicted LogP of 2.70 positions it favorably for lead optimization in drug discovery campaigns .
- [1] ChemSpider. (2024). 3-Hydroxy-5-(2,2,2-trifluoroethoxy)benzoic acid. Predicted Properties (ACD/Labs Percepta Platform). View Source
